Triethyl pent-4-ene-1,2,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl pent-4-ene-1,2,2-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is characterized by the presence of three carboxylate groups and a pent-4-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl pent-4-ene-1,2,2-tricarboxylate typically involves the esterification of pent-4-ene-1,2,2-tricarboxylic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Triethyl pent-4-ene-1,2,2-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-4-ene backbone to a single bond, resulting in a saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl pent-4-ene-1,2,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of triethyl pent-4-ene-1,2,2-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: Another tricarboxylate ester used as a plasticizer.
Triethyl 1,2,3-propanetricarboxylate: A similar compound with a different backbone structure.
Triethyl 1,2,4-butanetricarboxylate: Another related compound with a different carbon chain length.
Uniqueness
Triethyl pent-4-ene-1,2,2-tricarboxylate is unique due to its pent-4-ene backbone, which imparts distinct chemical properties and reactivity compared to other tricarboxylate esters. This uniqueness makes it valuable for specific applications where its particular structure and reactivity are advantageous .
Properties
CAS No. |
674786-71-1 |
---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
triethyl pent-4-ene-1,2,2-tricarboxylate |
InChI |
InChI=1S/C14H22O6/c1-5-9-14(12(16)19-7-3,13(17)20-8-4)10-11(15)18-6-2/h5H,1,6-10H2,2-4H3 |
InChI Key |
KTHNUEXPNSPJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC=C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.